![molecular formula C10H15N3O3S B6428790 N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide CAS No. 2034534-91-1](/img/structure/B6428790.png)
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide, also known as N-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl ethylmethanesulfonamide (CODEM), is a novel drug candidate for the treatment of a variety of diseases. CODEM is a synthetic derivative of the naturally occurring pyridazinone family of compounds. It has a unique chemical structure that is composed of two cyclopropyl rings, an oxo group, and an ethylmethanesulfonamide group. CODEM has been studied in both in vitro and in vivo models and has demonstrated potential efficacy in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of CODEM is not yet fully understood. However, it is believed to work by targeting specific receptors on the cell surface. These receptors are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, including cyclooxygenase-2, phosphoinositide 3-kinase, and glycogen synthase kinase-3β.
Biochemical and Physiological Effects
In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells and reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease. In vivo studies have demonstrated that CODEM has the ability to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CODEM in laboratory experiments is its ability to target specific receptors on the cell surface. This allows researchers to study the effects of CODEM on a variety of cellular processes, such as cell proliferation, differentiation, and apoptosis. Additionally, CODEM has been shown to modulate the activity of several enzymes, which can be useful for studying the biochemical pathways involved in disease. The main limitation of using CODEM in laboratory experiments is its potential toxicity. Therefore, it is important to use the lowest possible concentration of CODEM in order to minimize the risk of adverse effects.
Direcciones Futuras
Future studies should focus on further elucidating the mechanism of action of CODEM, as well as its potential therapeutic applications. Additionally, further studies should be conducted to assess the safety and efficacy of CODEM in clinical trials. Additionally, further research should be conducted to develop novel derivatives of CODEM with improved pharmacological properties. Finally, further studies should be conducted to assess the potential of CODEM to interact with other drugs and to identify potential drug-drug interactions.
Métodos De Síntesis
CODEM can be synthesized by a two-step process. The first step involves the condensation of ethylmethanesulfonamide and cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl chloride. The second step involves the addition of an aqueous solution of sodium hydroxide to the reaction mixture. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.
Aplicaciones Científicas De Investigación
CODEM has been studied for its potential application in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In vitro studies have demonstrated that CODEM has the ability to inhibit the growth of cancer cells, as well as to reduce the levels of glucose in diabetic patients. Additionally, CODEM has been shown to inhibit the aggregation of amyloid β-protein, a key factor in the development of Alzheimer’s disease.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-17(15,16)11-6-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8,11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIMFMWXMCEMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.